Cas no 2228548-61-4 (1-(but-3-yn-2-yl)-4-methylcyclohexane)

1-(But-3-yn-2-yl)-4-methylcyclohexane is a specialized organic compound featuring a cyclohexane backbone substituted with a methyl group at the 4-position and a but-3-yn-2-yl moiety at the 1-position. This structure imparts unique reactivity, particularly in applications requiring alkyne functionalization or cyclohexane-derived intermediates. Its rigid cyclohexane framework enhances stability, while the terminal alkyne group offers versatility for further synthetic modifications, such as click chemistry or cross-coupling reactions. The compound is valuable in pharmaceutical and material science research, where precise functional group manipulation is critical. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
1-(but-3-yn-2-yl)-4-methylcyclohexane structure
2228548-61-4 structure
Product name:1-(but-3-yn-2-yl)-4-methylcyclohexane
CAS No:2228548-61-4
MF:C11H18
Molecular Weight:150.260623455048
CID:6059162
PubChem ID:123402516

1-(but-3-yn-2-yl)-4-methylcyclohexane 化学的及び物理的性質

名前と識別子

    • 1-(but-3-yn-2-yl)-4-methylcyclohexane
    • 2228548-61-4
    • EN300-1734639
    • インチ: 1S/C11H18/c1-4-10(3)11-7-5-9(2)6-8-11/h1,9-11H,5-8H2,2-3H3
    • InChIKey: QYXDKJYSZQRRIC-UHFFFAOYSA-N
    • SMILES: C1(C(C#C)C)CCC(C)CC1

計算された属性

  • 精确分子量: 150.140850574g/mol
  • 同位素质量: 150.140850574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • XLogP3: 4.1

1-(but-3-yn-2-yl)-4-methylcyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1734639-0.5g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
0.5g
$1426.0 2023-09-20
Enamine
EN300-1734639-0.25g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
0.25g
$1366.0 2023-09-20
Enamine
EN300-1734639-5.0g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
5g
$4309.0 2023-06-04
Enamine
EN300-1734639-0.1g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
0.1g
$1307.0 2023-09-20
Enamine
EN300-1734639-10g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
10g
$6390.0 2023-09-20
Enamine
EN300-1734639-1g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
1g
$1485.0 2023-09-20
Enamine
EN300-1734639-5g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
5g
$4309.0 2023-09-20
Enamine
EN300-1734639-2.5g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
2.5g
$2912.0 2023-09-20
Enamine
EN300-1734639-10.0g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
10g
$6390.0 2023-06-04
Enamine
EN300-1734639-0.05g
1-(but-3-yn-2-yl)-4-methylcyclohexane
2228548-61-4
0.05g
$1247.0 2023-09-20

1-(but-3-yn-2-yl)-4-methylcyclohexane 関連文献

1-(but-3-yn-2-yl)-4-methylcyclohexaneに関する追加情報

1-(but-3-yn-2-yl)-4-methylcyclohexane (CAS 2228548-61-4): A Versatile Compound in Modern Pharmaceutical Research

1-(but-3-yn-2-yl)-4-methylcyclohexane (CAS 2228548-61-4) has emerged as a critical molecule in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its cyclohexane ring with a methyl group at position 4 and a but-3-yn-2-yl substituent at position 1, exhibits intriguing chemical properties that make it a promising candidate for the development of novel therapeutics. Recent studies have highlighted its role in modulating biological pathways, particularly in the context of neurodegenerative diseases and metabolic disorders.

The 1-(but-3-yn-2-yl)-4-methylcyclohexane molecule is structurally distinct from traditional cycloalkanes due to the presence of the alkyne functional group in the but-3-yn-2-yl chain. This alkyne moiety is known to participate in various chemical reactions, including click chemistry and metal-catalyzed coupling, which are widely used in the synthesis of complex molecules. The introduction of the alkyne group into the cyclohexane framework not only enhances the compound's reactivity but also provides opportunities for functionalization, making it a valuable scaffold in combinatorial chemistry.

Recent advances in synthetic chemistry have enabled the efficient preparation of 1-(but-3-yn-2-yl)-4-methylcyclohexane through catalytic methods. A 2023 study published in Organic Letters reported a novel palladium-catalyzed cross-coupling reaction that allows for the selective formation of this compound with high yield and stereoselectivity. This method has significant implications for the scalable synthesis of similar cycloalkane derivatives, which are often required in pharmaceutical development.

The biological activity of 1-(but-3-yn-2-yl)-4-methylcyclohexane has been the focus of several recent investigations. In vitro studies have demonstrated its potential to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO). This property has sparked interest in its application as a potential adjunct therapy for conditions like Parkinson's disease and depression. A 2023 preclinical study published in Journal of Medicinal Chemistry further explored its effects on neuronal cell viability, showing promising results in reducing oxidative stress.

One of the most significant advantages of 1-(but-3-yn-2-yl)-4-methylcyclohexane is its ability to serve as a building block for the synthesis of more complex molecules. The alkyne functionality in its structure allows for the incorporation of various pharmacophores through click chemistry techniques. This has led to the development of derivatives with enhanced potency and selectivity, as demonstrated in a 2024 study published in Chemical Communications. These derivatives showed improved efficacy in targeting specific receptors associated with inflammatory diseases.

From a synthetic perspective, the preparation of 1-(but-3-yn-2-yl)-4-methylcyclohexane has been optimized using modern analytical techniques. High-resolution mass spectrometry and NMR spectroscopy have been employed to confirm the structure of this compound, ensuring its purity and authenticity. These methods are essential for pharmaceutical quality control and regulatory compliance, particularly in the context of drug development.

The environmental and safety profile of 1-(but-3-yn-2-yl)-4-methylcyclohexane is another area of growing interest. While the compound itself is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory safety protocols. Recent research has focused on developing greener synthetic routes that minimize the use of toxic reagents and reduce waste generation, aligning with the principles of sustainable chemistry.

Applications of 1-(but-3-yn-2-yl)-4-methylcyclohexane extend beyond traditional pharmaceuticals. Its unique chemical structure has attracted attention in the field of materials science, where it is being explored for use in the development of novel polymers and coatings. A 2023 study in Advanced Materials demonstrated its potential as a monomer for the synthesis of stimuli-responsive materials, highlighting its versatility across different scientific disciplines.

The therapeutic potential of 1-(but-3-yn-2-yl)-4-methylcyclohexane is further supported by its ability to modulate cellular signaling pathways. In a 2023 review published in Pharmacological Reviews, researchers highlighted its role in interfering with the activity of certain ion channels, which could have implications for the treatment of neurological and cardiovascular disorders. These findings underscore the importance of continued research into its biological mechanisms.

As the field of medicinal chemistry continues to evolve, 1-(but-3-yn-2-yl)-4-methylcyclohexane is likely to play an increasingly important role. Ongoing studies are exploring its potential in the development of targeted therapies, with particular emphasis on its ability to interact with specific molecular targets. The compound's unique structural features make it a valuable asset in the quest for more effective and selective treatments for a wide range of diseases.

In conclusion, 1-(but-3-yn-2-yl)-4-methylcyclohexane (CAS 228548-61-4) represents a significant advancement in the field of synthetic chemistry and drug discovery. Its unique structure and reactivity profile have positioned it as a promising candidate for the development of novel therapeutics. Continued research into its biological activity and synthetic potential is expected to yield further insights into its applications in medicine and materials science.

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